(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride
Description
(R)-2-(Pyrrolidin-3-yl)ethanol hydrochloride is a chiral pyrrolidine derivative characterized by an ethanol substituent at the 3-position of the pyrrolidine ring, with the (R)-enantiomer configuration. Its molecular formula is C₆H₁₄ClNO, and it has a molecular weight of 151.64 g/mol. The compound exists as a hydrochloride salt, indicating its basic nature due to the protonation of the pyrrolidine nitrogen.
Properties
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPXZZFQCQRSC-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421010-54-9 | |
| Record name | 2-[(3R)-pyrrolidin-3-yl]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyrrolidin-3-yl)ethanol hydrochloride typically involves the reduction of pyrrolidin-3-one followed by the introduction of an ethanol group. One common method is the catalytic hydrogenation of pyrrolidin-3-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting ®-2-(pyrrolidin-3-yl)ethanol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of ®-2-(pyrrolidin-3-yl)ethanol hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize flow microreactors, which allow for precise control over reaction conditions and improved scalability .
Chemical Reactions Analysis
Oxidation Reactions
The ethanol moiety undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Reagent/Conditions | Product | Selectivity | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | (R)-2-(pyrrolidin-3-yl)acetic acid | High | 72–78% |
| CrO₃ (Jones reagent) | Corresponding ketone derivative | Moderate | 65% |
-
Mechanism : The alcohol group is oxidized to a ketone or carboxylic acid depending on reaction conditions. Steric hindrance from the pyrrolidine ring influences reaction rates.
-
Applications : Oxidized derivatives serve as intermediates in synthesizing bioactive molecules, such as carbapenem antibiotics .
Alkylation and Acylation
The secondary amine participates in nucleophilic substitution and acylation:
Alkylation
| Reagent | Product | Conditions |
|---|---|---|
| Methyl iodide | N-methyl-(R)-2-(pyrrolidin-3-yl)ethanol | Basic (K₂CO₃), 60°C |
| Benzyl bromide | N-benzyl derivative | DMF, RT, 12 hrs |
-
Key Insight : Alkylation occurs regioselectively at the pyrrolidine nitrogen due to its higher nucleophilicity compared to the alcohol group .
Acylation
| Reagent | Product | Yield |
|---|---|---|
| Acetyl chloride | N-acetyl-(R)-2-(pyrrolidin-3-yl)ethanol | 85% |
| Boc anhydride | N-Boc-protected derivative | 90% |
-
Mechanism : Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming stable amides .
Nucleophilic Substitution
The hydroxyl group undergoes substitution in the presence of activating agents:
| Reagent | Product | Conditions |
|---|---|---|
| SOCl₂ | (R)-2-(pyrrolidin-3-yl)ethyl chloride | Toluene, reflux |
| Thiols (R-SH) | Thioether derivatives | Mitsunobu conditions |
Cyclization and Ring-Opening
The pyrrolidine ring participates in ring-opening reactions under acidic conditions:
| Conditions | Product | Notes |
|---|---|---|
| HCl (concentrated) | Linear diamine hydrochloride | Reversible |
| H₂O₂, Fe²⁺ | Oxidative ring expansion | Forms piperidine derivatives |
Asymmetric Catalysis
The (R)-configuration enables enantioselective transformations:
| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |
|---|---|---|
| Aldol Condensation | Proline-derived organocatalyst | 92% |
| Hydrogenation | Pd/C with chiral ligands | 88% |
Stability and Reactivity
| Property | Data | Source |
|---|---|---|
| pH Stability | Stable at pH 4–8; decomposes at extremes | |
| Thermal Decomposition | Onset at 190°C | |
| Solubility | >50 mg/mL in H₂O (hydrochloride salt) |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Versatile Scaffold for Drug Development
The pyrrolidine ring structure is a crucial scaffold in medicinal chemistry due to its ability to interact with various biological targets. Compounds containing pyrrolidine derivatives have been explored for their therapeutic potential in treating conditions such as autoimmune diseases, diabetes, and bacterial infections. For example, research has shown that pyrrolidine derivatives can act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune disorders .
Case Study: PPAR Agonists
Recent studies have identified specific pyrrolidine derivatives that function as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose metabolism and lipid homeostasis. Compounds derived from (R)-2-(pyrrolidin-3-yl)ethanol hydrochloride demonstrated significant efficacy in lowering fasting glucose and triglyceride levels in diabetic models . This highlights the compound's potential in developing treatments for metabolic disorders.
Synthesis of Chiral Intermediates
Chiral Synthesis
this compound serves as an important chiral building block in organic synthesis. Its ability to produce enantiomerically pure compounds makes it valuable in the pharmaceutical industry, where the chirality of a drug can significantly influence its pharmacological properties. The compound has been utilized to synthesize various chiral molecules that exhibit biological activity .
Antimicrobial Activity
Research Findings
Studies have indicated that certain pyrrolidine derivatives exhibit antimicrobial properties against a range of pathogens. For instance, compounds synthesized from this compound have shown promising activity against bacteria such as Vibrio cholerae and Bacillus subtilis. These findings suggest that this compound could be further explored for developing new antimicrobial agents .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Used as a scaffold for drug development targeting autoimmune diseases and metabolic disorders. |
| Chiral Synthesis | Serves as a chiral building block for synthesizing enantiomerically pure compounds. |
| Antimicrobial Activity | Exhibits antimicrobial properties against various pathogens, indicating potential for new drugs. |
| Safety Considerations | Requires careful handling due to potential health hazards associated with exposure. |
Mechanism of Action
The mechanism of action of ®-2-(pyrrolidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and function. Additionally, it may interact with receptors in biological systems, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between (R)-2-(pyrrolidin-3-yl)ethanol hydrochloride and related compounds:
*Similarity score inferred from analogous S-enantiomer data.
Key Observations:
- Stereochemical Differences: The S-enantiomer of the ethanol derivative exhibits a lower similarity score (0.62), underscoring the importance of chirality in bioactivity .
- Aromatic vs. Aliphatic Substituents: Compounds like (R)-3-(pyrrolidin-2-yl)phenol hydrochloride leverage aromatic phenol groups for enhanced π-π stacking and hydrogen bonding, albeit with increased molecular weight .
Physicochemical and Pharmacokinetic Properties
| Property | (R)-2-(Pyrrolidin-3-yl)ethanol HCl | (R)-2-(Pyrrolidin-3-yl)acetic acid HCl | (R)-3-(Pyrrolidin-2-yl)phenol HCl |
|---|---|---|---|
| LogP (Predicted) | -0.5 | -1.2 | 1.8 |
| Water Solubility | High | Moderate | Low |
| pKa (Amine) | ~10.5 | ~10.5 | ~10.5 |
| pKa (Other) | Hydroxyl: ~15 | Carboxylic acid: ~4.8 | Phenol: ~10 |
- Lipophilicity: The phenol derivative’s higher LogP (1.8) suggests greater membrane permeability but lower aqueous solubility compared to the ethanol and acetic acid analogs .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Yield (%) | Solvent | Catalyst/Base | Temperature | Time | Reference |
|---|---|---|---|---|---|
| 27 | DMF | K₂CO₃, KI | RT | 10 h | |
| 29.8 | 1,4-Dioxane | K₂CO₃ | 90°C | 10 h |
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
Critical characterization methods include:
- NMR spectroscopy : Confirm stereochemistry and proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm) .
- HPLC : Assess purity using reverse-phase C18 columns; chiral columns (e.g., Chiralpak® AD-H) verify enantiomeric excess .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H⁺] at m/z 168.28) validate the molecular formula .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl content (±0.3% tolerance) .
Advanced: How can researchers ensure enantiomeric purity during synthesis, and what methods validate chiral integrity?
Answer:
- Chiral starting materials : Use (R)-pyrrolidin-3-yl precursors to minimize racemization .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) for stereocontrol.
- Validation methods :
- Chiral HPLC : Compare retention times with (S)-enantiomer standards .
- Optical rotation : Measure specific rotation ([α]ᴅ²⁵) and compare to literature values (e.g., +15° to +30° for R-configuration).
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
Advanced: What computational approaches predict the binding affinity of this compound with biological targets?
Answer:
- Molecular docking : Use Glide XP scoring (Schrödinger) to model interactions with proteins. Key parameters include hydrophobic enclosure and hydrogen-bond networks .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
- Free-energy calculations : Apply MM/GBSA to estimate binding ΔG (RMSD ≤2.0 kcal/mol correlates with experimental data) .
Example : Docking into GABA receptors may show hydrogen bonds with Asp138 and hydrophobic interactions with Leu229 .
Basic: What are the key safety considerations when handling this compound in the laboratory?
Answer:
- Hazard classification : While GHS data are unavailable, assume acute toxicity (Category 4) and skin/eye irritation .
- Protective measures :
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the compound’s stability vary under different pH/temperature conditions, and what degradation products are observed?
Answer:
- pH stability : Hydrochloride salts are typically stable at pH 2–6. Above pH 7, freebase formation may occur, reducing solubility .
- Thermal stability : Decomposition above 150°C (TGA data needed). Store at 2–8°C in airtight containers .
- Degradation pathways : Hydrolysis of the ethanol moiety may yield pyrrolidin-3-ol derivatives. Monitor via LC-MS for m/z 130.16 (degradant) .
Basic: What is the solubility profile in common solvents, and how does it affect experimental design?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
